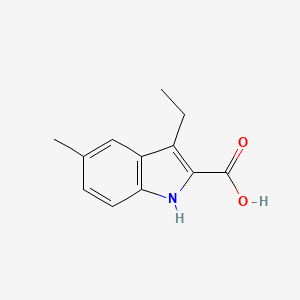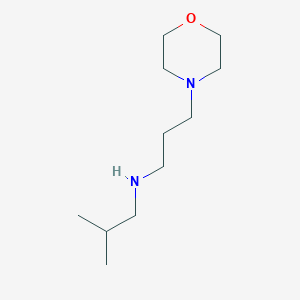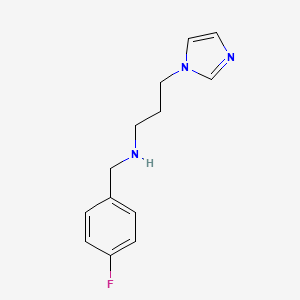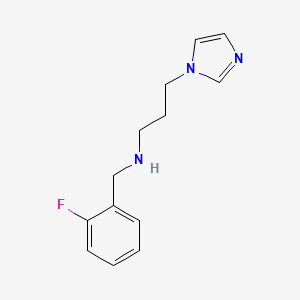
(3-Methoxy-propyl)-pyridin-3-ylmethyl-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Methoxy-propyl)-pyridin-3-ylmethyl-amine is a chemical compound with the molecular formula C10H16N2O . It is used in various scientific research applications, particularly in the fields of chemistry and biology . This compound is known for its unique structure, which includes a pyridine ring substituted with a methoxy-propyl group and a methylamine group .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxy-propyl)-pyridin-3-ylmethyl-amine can be achieved through various synthetic routes. One common method involves the reaction of 3-pyridylmethylamine with 3-methoxypropyl bromide under basic conditions . The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process . Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
(3-Methoxy-propyl)-pyridin-3-ylmethyl-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halides, thiols
Major Products Formed
Oxidation: N-oxides
Reduction: Amine derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
(3-Methoxy-propyl)-pyridin-3-ylmethyl-amine has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of (3-Methoxy-propyl)-pyridin-3-ylmethyl-amine involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways . These interactions are mediated by the functional groups present in the compound, which can form hydrogen bonds, hydrophobic interactions, and electrostatic interactions with the target molecules .
Comparación Con Compuestos Similares
Similar Compounds
(3-Methoxy-propyl)-pyridin-2-ylmethyl-amine: Similar structure but with the pyridine ring substituted at the 2-position instead of the 3-position.
(3-Methoxy-propyl)-pyridin-4-ylmethyl-amine: Similar structure but with the pyridine ring substituted at the 4-position instead of the 3-position.
Uniqueness
(3-Methoxy-propyl)-pyridin-3-ylmethyl-amine is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity . The position of the substituents can affect the compound’s ability to interact with molecular targets, making it distinct from its isomers .
Propiedades
IUPAC Name |
3-methoxy-N-(pyridin-3-ylmethyl)propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-13-7-3-6-12-9-10-4-2-5-11-8-10/h2,4-5,8,12H,3,6-7,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLQSEDOFFGXCFC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNCC1=CN=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90390023 |
Source


|
| Record name | (3-Methoxy-propyl)-pyridin-3-ylmethyl-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90390023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
511237-63-1 |
Source


|
| Record name | 3-Pyridinemethanamine, N-(3-methoxypropyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=511237-63-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Methoxy-propyl)-pyridin-3-ylmethyl-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90390023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(Biphenyl-4-yloxy)-acetylamino]-propionic acid](/img/structure/B1306343.png)












